![molecular formula C15H13ClO3 B1422507 2-{3-[(3-氯苯基)甲氧基]苯基}乙酸 CAS No. 1258651-59-0](/img/structure/B1422507.png)

2-{3-[(3-氯苯基)甲氧基]苯基}乙酸

描述

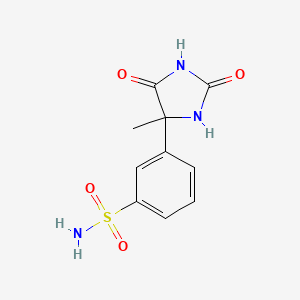

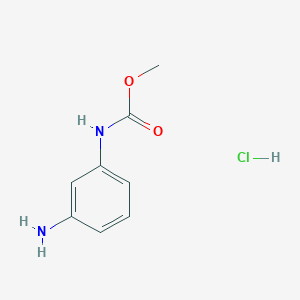

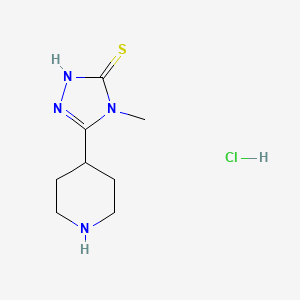

“2-{3-[(3-Chlorophenyl)methoxy]phenyl}acetic acid” is a complex organic compound. It contains a phenylacetic acid group, which is a monocarboxylic acid, and a methoxy group attached to a chlorophenyl group . It is used as an intermediate for pharmaceuticals and other organic synthesis .

Synthesis Analysis

The synthesis of such compounds often involves the use of α,β-ethylenic ketones with a leaving group that reacts with hydrazine derivatives to form pyrazolines. After the removal of the leaving group, the desired pyrazoles are obtained .

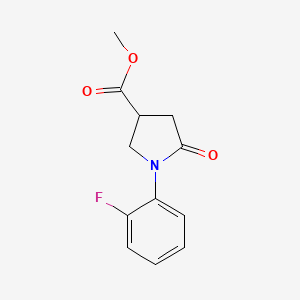

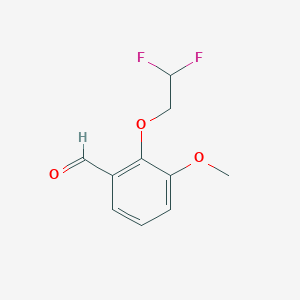

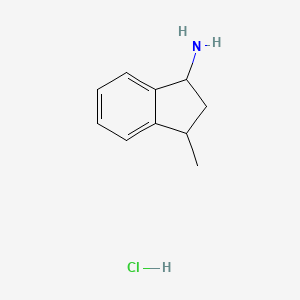

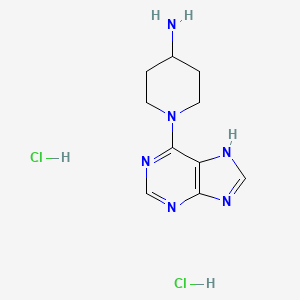

Molecular Structure Analysis

The molecular structure of “2-{3-[(3-Chlorophenyl)methoxy]phenyl}acetic acid” is complex. It includes a phenylacetic acid group, a methoxy group, and a chlorophenyl group . The molecular weight of a similar compound, methoxyphenylacetic acid, is 166.18 g/mol .

科学研究应用

结构分析与合成

研究表明合成了与2-{3-[(3-氯苯基)甲氧基]苯基}乙酸相关的各种化合物,并进行了结构分析。例如,Haasbroek等人(1998年)从5-氯香草醛的偶氮内酯合成了一种化合物,并利用X射线晶体学和NMR方法确认了其结构,揭示了一种具有转式延伸侧链构象的α-乙酰氧基丙烯酸(Haasbroek, Oliver, & Carpy, 1998)。

生物活性和相互作用研究

Tahir等人(2021年)合成了从2-(3-氯苯基)乙酸衍生的Zn(II)羧酸盐,并评估了它们的生物潜力。这些化合物显示出显著的DNA相互作用和潜在的抗利什曼原虫活性(Tahir et al., 2021)。

药物研究

在药物研究中,Laufer等人(1994年)研究了2,2-二甲基-6-(4-氯苯基)-7-苯基-2,3-二氢-1H-吡咯啉-5-基乙酸(ML 3000),这是环氧合酶和5-脂氧合酶双重抑制剂,显示出包括抗炎性在内的各种药理活性(Laufer, Tries, Augustin, & Dannhardt, 1994)。

抗氧化活性

Ren(2004年)研究了(3-羟基-4-甲氧基苯基)乙酸的合成和抗氧化活性,显示出作为抗氧化剂的潜力(Ren, 2004)。

作用机制

Target of Action

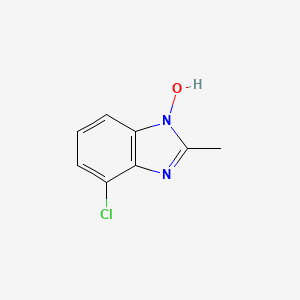

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

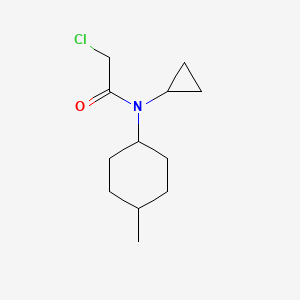

Compounds with similar structures, such as benzylic halides, typically react via an sn1 or sn2 pathway . This involves the formation of a resonance-stabilized carbocation .

Biochemical Pathways

Similar compounds have been involved in various biological activities, suggesting that they may affect a wide range of biochemical pathways .

Pharmacokinetics

Similar compounds, such as methoxyacetic acid, are known to form via the rapid oxidation of methoxyethanol (methyl glycol) via alcohol dehydrogenases .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

For instance, the Suzuki–Miyaura cross-coupling reaction, which involves organoboron reagents, is known to be influenced by various factors, including temperature, solvent, and the presence of a catalyst .

属性

IUPAC Name |

2-[3-[(3-chlorophenyl)methoxy]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c16-13-5-1-4-12(7-13)10-19-14-6-2-3-11(8-14)9-15(17)18/h1-8H,9-10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPXKGAGFFMDTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CC(=CC=C2)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2,6-Dimethylpiperidin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B1422431.png)

![2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide](/img/structure/B1422434.png)

![methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1422438.png)

![2-Chloro-1-{4-[(2-methylphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1422443.png)